molecular formula C35H51NO2 B15168865 9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene CAS No. 913541-37-4

9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene

Cat. No.: B15168865
CAS No.: 913541-37-4
M. Wt: 517.8 g/mol
InChI Key: JAPHJGCFFXVYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene is a chemical compound belonging to the fluorene family It is characterized by the presence of two decyl groups at the 9th position, an ethenyl group at the 2nd position, and a nitro group at the 7th position on the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene typically involves multiple steps. One common method includes the alkylation of fluorene to introduce the decyl groups, followed by nitration to add the nitro group. The ethenyl group is then introduced through a vinylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 9,9-Didecyl-2-ethenyl-7-amino-9H-fluorene, while substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo polymerization reactions, contributing to the formation of complex structures. The decyl groups provide hydrophobic properties, affecting the compound’s solubility and interactions with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both hydrophobic decyl groups and reactive nitro and ethenyl groups makes it versatile for various applications in research and industry .

Properties

CAS No.

913541-37-4

Molecular Formula

C35H51NO2

Molecular Weight

517.8 g/mol

IUPAC Name

9,9-didecyl-2-ethenyl-7-nitrofluorene

InChI

InChI=1S/C35H51NO2/c1-4-7-9-11-13-15-17-19-25-35(26-20-18-16-14-12-10-8-5-2)33-27-29(6-3)21-23-31(33)32-24-22-30(36(37)38)28-34(32)35/h6,21-24,27-28H,3-5,7-20,25-26H2,1-2H3

InChI Key

JAPHJGCFFXVYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)[N+](=O)[O-])CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.